1-(6-methoxypyridazin-3-yl)-N-(4-methylthiazol-2-yl)piperidine-4-carboxamide 1-(6-methoxypyridazin-3-yl)-N-(4-methylthiazol-2-yl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16343774
InChI: InChI=1S/C15H19N5O2S/c1-10-9-23-15(16-10)17-14(21)11-5-7-20(8-6-11)12-3-4-13(22-2)19-18-12/h3-4,9,11H,5-8H2,1-2H3,(H,16,17,21)
SMILES:
Molecular Formula: C15H19N5O2S
Molecular Weight: 333.4 g/mol

1-(6-methoxypyridazin-3-yl)-N-(4-methylthiazol-2-yl)piperidine-4-carboxamide

CAS No.:

Cat. No.: VC16343774

Molecular Formula: C15H19N5O2S

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

1-(6-methoxypyridazin-3-yl)-N-(4-methylthiazol-2-yl)piperidine-4-carboxamide -

Specification

Molecular Formula C15H19N5O2S
Molecular Weight 333.4 g/mol
IUPAC Name 1-(6-methoxypyridazin-3-yl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide
Standard InChI InChI=1S/C15H19N5O2S/c1-10-9-23-15(16-10)17-14(21)11-5-7-20(8-6-11)12-3-4-13(22-2)19-18-12/h3-4,9,11H,5-8H2,1-2H3,(H,16,17,21)
Standard InChI Key QBUJJBZGSFXLPY-UHFFFAOYSA-N
Canonical SMILES CC1=CSC(=N1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)OC

Introduction

Structural and Chemical Properties

Core Architecture

The molecule features a piperidine ring substituted at the 4-position with a carboxamide group. The carboxamide nitrogen is bonded to a 4-methylthiazole moiety, while the piperidine nitrogen is linked to a 6-methoxypyridazine ring. This combination creates a hybrid structure integrating heterocyclic aromatic systems with a flexible aliphatic core .

Electronic Effects

The methoxy group on the pyridazine ring acts as an electron-donating substituent, enhancing the aromatic system’s electron density. Conversely, the thiazole’s methyl group contributes steric bulk without significant electronic perturbation. The carboxamide linker provides hydrogen-bonding capacity, critical for target interactions .

Conformational Flexibility

Molecular modeling studies of analogous piperidine-carboxamide compounds suggest that the piperidine ring adopts a chair conformation, positioning the pyridazine and thiazole groups in equatorial orientations. This spatial arrangement minimizes steric clashes and optimizes intermolecular interactions .

Synthesis and Optimization

Key Synthetic Routes

The synthesis of 1-(6-methoxypyridazin-3-yl)-N-(4-methylthiazol-2-yl)piperidine-4-carboxamide involves multi-step protocols, as inferred from structurally related compounds :

  • Piperidine Functionalization:

    • Boc-protected piperidine-4-carboxylic acid is coupled with 6-methoxypyridazine-3-amine using HATU/DIEA activation.

    • Deprotection with trifluoroacetic acid yields the free amine intermediate.

  • Thiazole Incorporation:

    • The amine reacts with 4-methylthiazole-2-carbonyl chloride under basic conditions to form the carboxamide bond.

Biological Activity and Mechanism

Structure-Activity Relationships (SAR)

  • Pyridazine Substitution: The 6-methoxy group is critical for potency; replacement with halogens or nitro groups abolishes activity .

  • Thiazole Optimization: 4-Methyl substitution on the thiazole enhances metabolic stability compared to bulkier groups .

Comparative Analysis of Analogous Compounds

The table below summarizes key analogs and their biological profiles:

Compound NameStructural VariationBiological Activity
ML2774-Methylphenylsulfonamide substituentKCNQ1 activator (EC50: 260 nM)
1-(6-Methoxypyridazin-3-yl)piperidineLacks thiazole-carboxamideCNS modulation
N-(4-Methylthiazol-2-yl)piperidineSimplified carboxamide-free structureAntimicrobial

Applications and Future Directions

Industrial Relevance

The compound’s synthetic intermediates serve as building blocks for combinatorial libraries targeting ion channels and kinases.

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